4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound characterized by its bicyclic structure. Its molecular formula is , and it has a molecular weight of approximately 175.27 g/mol. The compound features a tetrahydroquinoline core with three methyl groups located at the 4, 7, and 8 positions. This unique structure contributes to its distinct chemical properties and potential biological activities.
The compound can be synthesized through various methods, which will be detailed in the synthesis analysis section. It is available from chemical suppliers and has been studied for its pharmacological potential.
4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline belongs to the class of tetrahydroquinolines, which are derivatives of quinoline that have undergone hydrogenation. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry.
The synthesis of 4,7,8-trimethyl-1,2,3,4-tetrahydroquinoline typically involves cyclization reactions of appropriate precursors. Common methods include:
The molecular structure of 4,7,8-trimethyl-1,2,3,4-tetrahydroquinoline can be represented using the following notations:
CC(C)C1CC(NC2=CC=CC=C2)C1
InChI=1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7H,8H2,1-3H3
The compound has a molecular weight of approximately 175.27 g/mol and is classified as an irritant (hazard code Xi). Specific physical properties such as melting point and boiling point are not widely documented but are crucial for practical applications.
4,7,8-trimethyl-1,2,3,4-tetrahydroquinoline can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4,7,8-trimethyl-1,2,3,4-tetrahydroquinoline primarily involves its interaction with neurotransmitter systems. Preliminary studies suggest potential interactions with serotonin receptors which may influence mood and anxiety levels. Further research is necessary to elucidate these interactions and their therapeutic implications .
While specific physical properties such as density and boiling point are not extensively documented for 4,7,8-trimethyl-1,2,3,4-tetrahydroquinoline, it is known to be a liquid or semi-solid at room temperature.
The chemical properties include:
These properties highlight the compound's reactivity and potential safety considerations during handling.
4,7,8-trimethyl-1,2,3,4-tetrahydroquinoline has potential applications in various scientific fields:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3